molecular formula C23H19N5O4S B2404452 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171214-43-9

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2404452
CAS No.: 1171214-43-9
M. Wt: 461.5
InChI Key: NOIWJWIGTHYXHW-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including an isoindolinone moiety, a benzothiazole ring, and a pyrazole ring. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the cyclization of phthalic anhydride with an amine derivative under acidic conditions.

    Synthesis of Benzothiazole Ring: The benzothiazole ring is often synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the isoindolinone, benzothiazole, and pyrazole intermediates through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)acetamide
  • N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is unique due to the combination of its isoindolinone, benzothiazole, and pyrazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-3-32-16-9-6-10-17-20(16)25-23(33-17)28-18(11-13(2)26-28)24-19(29)12-27-21(30)14-7-4-5-8-15(14)22(27)31/h4-11H,3,12H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIWJWIGTHYXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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